Cas no 2228567-07-3 (2-(3-methyl-2-nitrophenyl)ethane-1-thiol)

2-(3-methyl-2-nitrophenyl)ethane-1-thiol Chemical and Physical Properties
Names and Identifiers
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- 2-(3-methyl-2-nitrophenyl)ethane-1-thiol
- 2228567-07-3
- EN300-1800138
-
- Inchi: 1S/C9H11NO2S/c1-7-3-2-4-8(5-6-13)9(7)10(11)12/h2-4,13H,5-6H2,1H3
- InChI Key: JOKJRGNASYINTE-UHFFFAOYSA-N
- SMILES: SCCC1C=CC=C(C)C=1[N+](=O)[O-]
Computed Properties
- Exact Mass: 197.05104977g/mol
- Monoisotopic Mass: 197.05104977g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 46.8Ų
2-(3-methyl-2-nitrophenyl)ethane-1-thiol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1800138-0.25g |
2-(3-methyl-2-nitrophenyl)ethane-1-thiol |
2228567-07-3 | 0.25g |
$893.0 | 2023-09-19 | ||
Enamine | EN300-1800138-10.0g |
2-(3-methyl-2-nitrophenyl)ethane-1-thiol |
2228567-07-3 | 10g |
$4176.0 | 2023-05-26 | ||
Enamine | EN300-1800138-5g |
2-(3-methyl-2-nitrophenyl)ethane-1-thiol |
2228567-07-3 | 5g |
$2816.0 | 2023-09-19 | ||
Enamine | EN300-1800138-0.05g |
2-(3-methyl-2-nitrophenyl)ethane-1-thiol |
2228567-07-3 | 0.05g |
$816.0 | 2023-09-19 | ||
Enamine | EN300-1800138-1.0g |
2-(3-methyl-2-nitrophenyl)ethane-1-thiol |
2228567-07-3 | 1g |
$971.0 | 2023-05-26 | ||
Enamine | EN300-1800138-5.0g |
2-(3-methyl-2-nitrophenyl)ethane-1-thiol |
2228567-07-3 | 5g |
$2816.0 | 2023-05-26 | ||
Enamine | EN300-1800138-0.5g |
2-(3-methyl-2-nitrophenyl)ethane-1-thiol |
2228567-07-3 | 0.5g |
$933.0 | 2023-09-19 | ||
Enamine | EN300-1800138-1g |
2-(3-methyl-2-nitrophenyl)ethane-1-thiol |
2228567-07-3 | 1g |
$971.0 | 2023-09-19 | ||
Enamine | EN300-1800138-0.1g |
2-(3-methyl-2-nitrophenyl)ethane-1-thiol |
2228567-07-3 | 0.1g |
$855.0 | 2023-09-19 | ||
Enamine | EN300-1800138-2.5g |
2-(3-methyl-2-nitrophenyl)ethane-1-thiol |
2228567-07-3 | 2.5g |
$1903.0 | 2023-09-19 |
2-(3-methyl-2-nitrophenyl)ethane-1-thiol Related Literature
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
Additional information on 2-(3-methyl-2-nitrophenyl)ethane-1-thiol
Comprehensive Analysis of 2-(3-methyl-2-nitrophenyl)ethane-1-thiol (CAS No. 2228567-07-3): Properties, Applications, and Industry Trends
The chemical compound 2-(3-methyl-2-nitrophenyl)ethane-1-thiol (CAS No. 2228567-07-3) has garnered significant attention in recent years due to its unique structural properties and versatile applications in organic synthesis and material science. This aromatic thiol derivative, characterized by its nitrophenyl and thiol functional groups, serves as a critical intermediate in the development of advanced pharmaceuticals, agrochemicals, and specialty polymers. Researchers and industry professionals frequently search for terms like "synthesis of 2-(3-methyl-2-nitrophenyl)ethane-1-thiol", "CAS 2228567-07-3 applications", and "nitrophenyl thiol derivatives", reflecting its growing relevance in scientific and industrial domains.
From a molecular perspective, 2-(3-methyl-2-nitrophenyl)ethane-1-thiol exhibits a distinct combination of electron-withdrawing (nitro group) and electron-donating (thiol group) moieties, making it a valuable building block for asymmetric catalysis and ligand design. Its CAS No. 2228567-07-3 is often referenced in patent literature for novel drug candidates targeting enzyme inhibition, particularly in inflammation and metabolic disorders. Recent studies highlight its role in the development of bioactive small molecules, aligning with the pharmaceutical industry's focus on precision medicine and targeted therapies.
In material science, the compound's thiol functionality enables surface modification of nanoparticles and gold substrates, a topic frequently searched as "thiol-based self-assembled monolayers". This application is pivotal in biosensor development, where 2-(3-methyl-2-nitrophenyl)ethane-1-thiol enhances signal transduction in glucose monitoring and pathogen detection systems. The rise of wearable health technologies has further amplified interest in such functionalized thiols, as evidenced by trending queries like "thiol compounds for flexible electronics" and "nitrophenyl derivatives in IoT sensors".
Synthetic methodologies for CAS 2228567-07-3 often involve palladium-catalyzed cross-coupling or nucleophilic aromatic substitution, with recent optimizations focusing on green chemistry principles—a hotspot in academic and industrial research. Keywords such as "sustainable synthesis of nitrophenyl thiols" and "catalyst recycling in thiol production" reflect this shift toward environmentally benign processes. Analytical techniques like HPLC-MS and 1H-NMR are routinely employed for purity validation, ensuring compliance with stringent regulatory standards for intermediates.
The compound's stability under physiological conditions has also spurred investigations into its prodrug potential, particularly in overcoming pharmacokinetic limitations of existing therapeutics. This aligns with frequent searches for "nitrophenyl prodrug design" and "thiol-mediated drug delivery"—topics dominating recent medicinal chemistry conferences. Furthermore, its radical scavenging properties position it as a candidate for antioxidant formulations, resonating with the nutraceutical industry's growth.
From a commercial standpoint, suppliers of 2-(3-methyl-2-nitrophenyl)ethane-1-thiol emphasize batch-to-batch consistency and scalability, addressing queries like "bulk CAS 2228567-07-3 suppliers" and "GMP-grade nitrophenyl thiols". The compound's pricing trends correlate with raw material availability for 3-methyl-2-nitrobenzaldehyde, a key precursor, highlighting the importance of supply chain transparency in specialty chemicals.
Emerging applications in photoresist materials for semiconductor manufacturing have expanded the compound's market potential, coinciding with global chip shortages and searches for "high-resolution lithography chemicals". Its nitro group's photoreactivity enables precise patterning in next-generation microelectronics, a sector projected to grow at 8.2% CAGR through 2030 according to market analysts.
In conclusion, 2-(3-methyl-2-nitrophenyl)ethane-1-thiol (CAS No. 2228567-07-3) represents a multifaceted chemical entity bridging diverse scientific disciplines. Its evolving applications—from targeted drug discovery to advanced material engineering—underscore the compound's strategic importance in addressing contemporary technological challenges while adhering to sustainable development goals.
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